molecular formula C8H9N3O6 B2762097 3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid CAS No. 1856047-09-0

3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2762097
CAS No.: 1856047-09-0
M. Wt: 243.175
InChI Key: JMNDZRYMNMPNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methoxycarbonyl and a nitro group, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid typically involves multi-step organic reactions One common method starts with the nitration of a suitable pyrazole precursor to introduce the nitro group This is followed by esterification to introduce the methoxycarbonyl group

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxycarbonyl and propanoic acid moieties can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid: Lacks the nitro group, which may result in different chemical and biological properties.

    3-[4-(carboxy)-3-nitro-1H-pyrazol-1-yl]propanoic acid: Contains a carboxy group instead of a methoxycarbonyl group, which can affect its reactivity and applications.

Uniqueness

The presence of both the methoxycarbonyl and nitro groups in 3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid makes it unique compared to its analogs

Properties

IUPAC Name

3-(4-methoxycarbonyl-3-nitropyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O6/c1-17-8(14)5-4-10(3-2-6(12)13)9-7(5)11(15)16/h4H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNDZRYMNMPNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1[N+](=O)[O-])CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.